molecular formula C17H16N4OS B2526062 (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide CAS No. 2034997-74-3

(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2526062
CAS No.: 2034997-74-3
M. Wt: 324.4
InChI Key: DLJIMKVUPMRMLQ-ONEGZZNKSA-N
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Description

The compound (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic enamide derivative featuring a pyrazole core substituted with a pyridinyl group, an ethyl linker, and a thiophene-containing propenamide side chain. Its molecular formula is inferred as C₁₇H₁₇N₄OS (exact mass: 333.11 g/mol), though experimental validation is required. The structural complexity arises from:

  • A pyridin-4-yl group at position 4 of the pyrazole ring.
  • An (E)-configured enamide group, which may influence bioactivity and solubility.

While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs (pyrazole, pyridine, thiophene) are commonly associated with antimicrobial, anticancer, and kinase-inhibitory activities in related derivatives .

Properties

IUPAC Name

(E)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(4-3-16-2-1-11-23-16)19-9-10-21-13-15(12-20-21)14-5-7-18-8-6-14/h1-8,11-13H,9-10H2,(H,19,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJIMKVUPMRMLQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide is a novel synthetic molecule that incorporates a thiophene unit, a pyridine moiety, and a pyrazole ring. These structural components are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against multidrug-resistant bacteria (MDRB).

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteria TargetedMIC (µg/mL)
2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)-ethanamineStaphylococcus epidermidis7.81
Compound 3Acinetobacter baumannii15.62
Compound 4Enterococcus faecalis7.81

The above data indicates that compounds with similar structural features to (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide possess potent antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that thiophene-containing compounds can inhibit key inflammatory pathways, such as the mPGES-1 enzyme involved in prostaglandin E2 synthesis. This inhibition is critical in managing conditions associated with chronic inflammation and cancer.

Table 2: Inhibition of mPGES-1 by Related Compounds

CompoundIC50 (µM)Effect on Cell Cycle
1cLow micromolarG0/G1 phase arrest
2cLow micromolarInduces apoptosis/necrosis

These findings suggest that the compound may exert its anti-inflammatory effects through selective inhibition of mPGES-1, which could lead to reduced inflammation without significant side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of similar compounds has been evaluated against various cancer cell lines. For example, certain thiophene derivatives have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7).

Table 3: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (mM)
Compound A<0.1
Compound B0.14

This data indicates that the structural motifs present in (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide may enhance its efficacy as an anticancer agent .

Case Studies

Recent studies involving thiophene and pyrazole derivatives have highlighted their multifaceted biological activities:

  • Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Anti-inflammatory Studies : Compounds were tested in carrageenan-induced rat paw edema models, showing substantial reduction in inflammation compared to standard treatments like celecoxib .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiophene and pyrazole derivatives exhibit promising anticancer activities. For instance, thieno[2,3-d]pyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide could be synthesized as a potential anticancer agent .

Antimicrobial Properties

The compound's structural components are associated with antimicrobial activity. Research has demonstrated that similar pyrazole derivatives possess significant antibacterial and antifungal properties. The incorporation of the pyridine and thiophene rings may enhance the compound's efficacy against microbial strains, making it a candidate for developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide can be achieved through several synthetic routes:

  • Condensation Reactions : Utilizing appropriate amines and carboxylic acids can yield the desired amide through condensation reactions under controlled conditions.
  • Microwave-Assisted Synthesis : This method allows for rapid synthesis with improved yields and reduced reaction times, making it an efficient approach for preparing this compound .
  • Catalytic Approaches : Employing catalysts such as TiCl₄ or DMAP can facilitate the formation of the desired product while minimizing by-products .

Structural Characterization

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure of (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide. These techniques provide detailed insights into the molecular framework and functional groups present in the compound.

Case Study 1: Anticancer Evaluation

A study focusing on thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against breast cancer cells. The synthesized compounds exhibited IC₅₀ values indicating potent anticancer activity, which suggests that modifications to include (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide could yield even more effective agents against various cancer types .

Case Study 2: Antimicrobial Screening

In another investigation, various pyrazole derivatives were tested for their antimicrobial activity against strains like E. coli and S. aureus. Results indicated that certain structural modifications enhanced efficacy significantly, highlighting the potential of (2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide as a lead compound in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares key features with pyrazole- and enamide-containing derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide C₁₇H₁₇N₄OS 333.11 (calculated) NR Pyrazole, pyridine, enamide, thiophene
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 170 Pyrazol-3-one, nitro, acetyl
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide C₂₂H₂₂N₈O 438.46 165–167 Triazole, pyrimidine, pyridine
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one C₂₅H₁₈Cl₂N₂O₂ 473.33 NR Pyrazole, dichlorophenyl, enone
Key Observations:

Heterocyclic Diversity: The target compound incorporates thiophene, a sulfur-containing heterocycle, which is absent in the nitro-substituted pyrazol-3-one derivative and the triazole-pyrimidine hybrid . Thiophene may enhance lipophilicity and metal-binding capacity compared to phenyl or nitrophenyl groups.

Functional Group Impact: The enamide group in the target compound differs from the acetylated pyrazol-3-one in and the ketone in . Enamides are known for hydrogen-bonding capabilities, which could improve target binding affinity.

Characterization Data:
  • IR Spectroscopy : Expected peaks include:
    • ~1650 cm⁻¹ (C=O stretch, enamide).
    • ~3100 cm⁻¹ (N-H stretch), aligning with enamide derivatives in .
  • NMR : The thiophene protons would resonate at δ 6.8–7.5 ppm, distinct from the nitro group’s deshielding in .

Hypothetical Pharmacological Implications

  • Pyridine-pyrazole hybrids (e.g., ) often exhibit kinase inhibition, relevant in cancer therapy.
  • Thiophene-containing compounds may target microbial enzymes due to sulfur’s electronegativity.

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